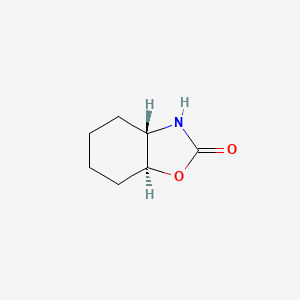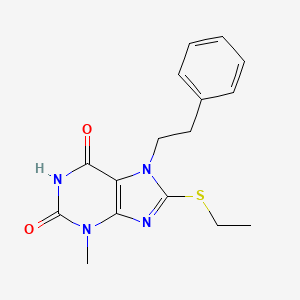![molecular formula C18H16BrNO4S B2377558 1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1788771-43-6](/img/structure/B2377558.png)
1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a chroman ring is fused with a pyrrolidinone ring, and a 2-bromophenylsulfonyl group is attached. The presence of these functional groups and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the Pyrrolidinone Ring: This step involves the formation of the spirocyclic structure by reacting the chroman derivative with a suitable amine or amide under controlled conditions.
Attachment of the 2-Bromophenylsulfonyl Group: This is usually done via a sulfonylation reaction, where the chroman-pyrrolidinone intermediate is treated with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated or desulfonylated derivatives.
Aplicaciones Científicas De Investigación
1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with specialized properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenylsulfonyl group may play a key role in binding to these targets, while the spirocyclic structure provides stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: These compounds share the spirocyclic structure but differ in the specific functional groups attached.
Spiroindolines: Similar in having a spirocyclic framework, but with different heterocyclic components.
Spiropyrazolines: These compounds also feature a spirocyclic core but with pyrazoline rings.
Uniqueness
1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to the combination of its spirocyclic structure with the 2-bromophenylsulfonyl group. This specific arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other spirocyclic compounds.
Propiedades
IUPAC Name |
1'-(2-bromophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWOMKJVGPDEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B2377477.png)
![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)
![2-chloro-6-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2377480.png)
![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)
![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)
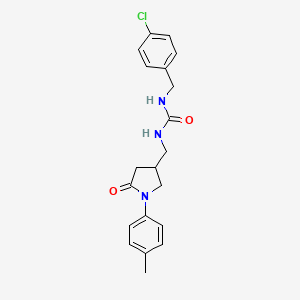
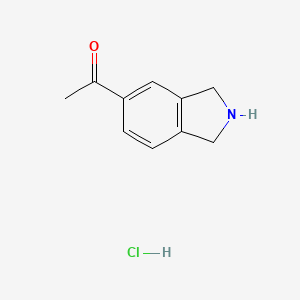
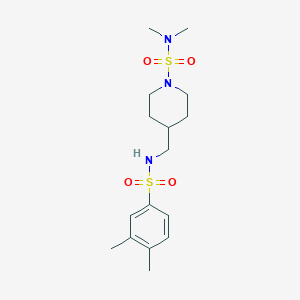
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)
![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)
